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Compound of Interest

Compound Name: Sco-peg3-NH2

Cat. No.: B12376608 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SCo-peg3-NH2 is a bifunctional linker molecule integral to the construction of Antibody-Drug

Conjugates (ADCs) for targeted therapy research. It features a strained cyclooctyne (SCo)

group and a primary amine (NH2) separated by a hydrophilic polyethylene glycol (PEG) spacer.

The SCo group facilitates copper-free click chemistry, specifically Strain-Promoted Alkyne-

Azide Cycloaddition (SPAAC), for covalent attachment to azide-modified antibodies. The amine

terminus allows for the conjugation of cytotoxic payloads. The incorporated PEG spacer

enhances solubility and can improve the pharmacokinetic profile of the resulting ADC. This

document provides detailed application notes and generalized protocols for the use of SCo-
peg3-NH2 in the development of ADCs.

Chemical Properties
A summary of the key chemical properties of SCo-peg3-NH2 is presented in Table 1.
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Property Value Reference

Molecular Formula C17H30N2O5 [1][2]

Molecular Weight 342.43 g/mol [1][2]

CAS Number 2141976-29-4 [1]

Appearance Solid or oil

Solubility
Soluble in DMSO and other

organic solvents

Reactive Groups
Strained Cyclooctyne (SCo),

Amine (NH2)

Cleavability Cleavable linker

Application in Targeted Therapy
SCo-peg3-NH2 serves as a critical component in the modular design of ADCs. Its primary

application lies in linking a targeting antibody to a therapeutic payload. The resulting ADC is

designed to selectively bind to antigens overexpressed on the surface of cancer cells, leading

to internalization and subsequent release of the cytotoxic drug, thereby minimizing off-target

toxicity.

Experimental Workflow for ADC Development using
SCo-peg3-NH2
The general workflow for creating an ADC using this linker involves a multi-step process that

begins with the modification of the antibody and payload, followed by their conjugation via the

SCo-peg3-NH2 linker.
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Step 1: Antibody Modification

Step 2: Payload-Linker Conjugation

Step 3: Antibody-Payload Conjugation (Click Chemistry)

Step 4: Purification and Characterization

Targeting Antibody

Introduce Azide Groups
(e.g., via NHS-Azide)

Chemical Modification

Azide-Modified Antibody

Cytotoxic Payload
(with reactive group)

Payload-Linker
Conjugate

SCo-peg3-NH2

Amine Reaction

Antibody-Drug Conjugate (ADC)

SPAAC Reaction

Purification
(e.g., SEC, HIC)

Characterization
(e.g., DAR, Binding Affinity)

Click to download full resolution via product page

Figure 1: General experimental workflow for ADC synthesis.

Experimental Protocols
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The following are generalized protocols for the use of SCo-peg3-NH2 in the development of

ADCs. Optimization of reaction conditions, including stoichiometry, concentration, temperature,

and incubation time, is crucial for each specific antibody and payload combination.

Protocol 1: Preparation of Payload-SCo-peg3 Conjugate
This protocol describes the conjugation of a cytotoxic payload containing a reactive functional

group (e.g., a carboxylic acid activated as an NHS ester) to the amine group of SCo-peg3-
NH2.

Materials:

Cytotoxic payload with an NHS ester

SCo-peg3-NH2

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

N,N-Diisopropylethylamine (DIPEA)

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

Dissolve the NHS ester of the cytotoxic payload in anhydrous DMF or DMSO.

Dissolve SCo-peg3-NH2 in anhydrous DMF or DMSO.

Add the SCo-peg3-NH2 solution to the payload solution in a 1.1 to 1.5 molar excess.

Add DIPEA to the reaction mixture to act as a non-nucleophilic base.

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with

gentle stirring.

Monitor the reaction progress by HPLC or LC-MS.

Upon completion, purify the payload-SCo-peg3 conjugate by preparative HPLC.
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Lyophilize the purified product and store it under desiccated conditions at -20°C.

Protocol 2: Antibody Modification with Azide Groups
This protocol outlines the introduction of azide functionalities onto the antibody, typically by

targeting lysine residues.

Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

Azido-NHS ester (e.g., NHS-Azide)

DMSO

Size-Exclusion Chromatography (SEC) column for buffer exchange and purification

Procedure:

Perform a buffer exchange to a suitable reaction buffer (e.g., PBS, pH 8.0-8.5) to facilitate

the reaction with lysine residues.

Adjust the antibody concentration to 5-10 mg/mL.

Prepare a stock solution of the Azido-NHS ester in DMSO.

Add a 5-20 molar excess of the Azido-NHS ester to the antibody solution while gently

vortexing. The exact molar ratio should be optimized to achieve the desired Drug-to-Antibody

Ratio (DAR).

Incubate the reaction for 1-2 hours at room temperature.

Remove the excess, unreacted Azido-NHS ester by SEC (e.g., using a desalting column).

Determine the concentration of the azide-modified antibody.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition
(SPAAC)
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This protocol describes the "click" reaction between the azide-modified antibody and the SCo-

functionalized payload.

Materials:

Azide-modified antibody

Payload-SCo-peg3 conjugate

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

Dissolve the Payload-SCo-peg3 conjugate in a minimal amount of a compatible organic

solvent (e.g., DMSO) and then dilute it in the reaction buffer.

Add the Payload-SCo-peg3 solution to the azide-modified antibody at a molar excess

(typically 1.5-5 fold excess per azide group).

Incubate the reaction mixture overnight at 4°C or for 4-8 hours at room temperature with

gentle agitation.

Monitor the conjugation reaction by Hydrophobic Interaction Chromatography (HIC) to

observe the formation of species with different DARs.

Purify the resulting ADC from unreacted payload-linker and other impurities using SEC or

other appropriate chromatography methods.

Characterize the final ADC for DAR, aggregation, and antigen-binding affinity.

Characterization of the ADC
Thorough characterization of the final ADC product is essential to ensure its quality and

efficacy.
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Parameter
Typical Analytical
Method(s)

Purpose

Drug-to-Antibody Ratio (DAR)

Hydrophobic Interaction

Chromatography (HIC), UV-Vis

Spectroscopy, Mass

Spectrometry (MS)

To determine the average

number of drug molecules

conjugated to each antibody.

Purity and Aggregation
Size-Exclusion

Chromatography (SEC)

To assess the presence of

aggregates and fragments.

Antigen Binding Affinity

Enzyme-Linked

Immunosorbent Assay

(ELISA), Surface Plasmon

Resonance (SPR), Bio-Layer

Interferometry (BLI)

To confirm that the conjugation

process has not compromised

the antibody's ability to bind its

target.

In Vitro Cytotoxicity

Cell-based assays (e.g., MTT,

XTT) on target-expressing and

non-expressing cell lines

To evaluate the potency and

specificity of the ADC.

In Vivo Efficacy

Xenograft or patient-derived

xenograft (PDX) mouse

models

To assess the anti-tumor

activity of the ADC in a living

organism.

Linker Stability
Incubation in plasma followed

by LC-MS analysis

To evaluate the stability of the

linker in circulation and prevent

premature drug release.

Targeted Signaling Pathways
The signaling pathways affected by an ADC are determined by the target antigen and the

mechanism of action of the cytotoxic payload. For instance, ADCs targeting receptors like

HER2 or TROP2 will, upon internalization and payload release, disrupt downstream signaling

pathways crucial for cancer cell survival and proliferation.

Example: HER2-Targeted ADC Signaling
An ADC targeting the HER2 receptor, upon binding and internalization, will deliver a cytotoxic

payload that can induce cell death. The binding of the antibody component itself can also inhibit
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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